molecular formula C26H32N4O2 B7518353 N-(3-azepan-1-ylpropyl)-1-[(2-methoxyphenyl)amino]isoquinoline-4-carboxamide

N-(3-azepan-1-ylpropyl)-1-[(2-methoxyphenyl)amino]isoquinoline-4-carboxamide

Cat. No.: B7518353
M. Wt: 432.6 g/mol
InChI Key: FMVQJEMXBYBTOQ-UHFFFAOYSA-N
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Description

N-(3-azepan-1-ylpropyl)-1-[(2-methoxyphenyl)amino]isoquinoline-4-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-azepan-1-ylpropyl)-1-[(2-methoxyphenyl)amino]isoquinoline-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline core, followed by the introduction of the carboxamide group and the attachment of the azepane and methoxyphenyl groups. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-azepan-1-ylpropyl)-1-[(2-methoxyphenyl)amino]isoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-(3-azepan-1-ylpropyl)-1-[(2-methoxyphenyl)amino]isoquinoline-4-carboxamide may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-azepan-1-ylpropyl)-1-[(2-methoxyphenyl)amino]isoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-azepan-1-ylpropyl)-1-[(2-methoxyphenyl)amino]isoquinoline-4-carboxamide include other isoquinoline derivatives with different substituents. Examples include:

  • N-(3-azepan-1-ylpropyl)-1-[(2-hydroxyphenyl)amino]isoquinoline-4-carboxamide
  • N-(3-azepan-1-ylpropyl)-1-[(2-chlorophenyl)amino]isoquinoline-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[3-(azepan-1-yl)propyl]-1-(2-methoxyanilino)isoquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2/c1-32-24-14-7-6-13-23(24)29-25-21-12-5-4-11-20(21)22(19-28-25)26(31)27-15-10-18-30-16-8-2-3-9-17-30/h4-7,11-14,19H,2-3,8-10,15-18H2,1H3,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVQJEMXBYBTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC=C(C3=CC=CC=C32)C(=O)NCCCN4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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